

# Technical Guide: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride

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## Compound of Interest

Compound Name:	1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
CAS No.:	91532-33-1
Cat. No.:	B1587048

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CAS Number: 91532-33-1 (Dihydrochloride) | Alt CAS: 95884-48-3 (Monohydrochloride)

## Executive Summary

**1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride** (often abbreviated as 3,4-CFP or 3,4-CFPP) is a synthetic phenylpiperazine derivative used primarily as a pharmacological probe for serotonin (5-HT) receptors. Structurally analogous to the well-known serotonin agonist mCPP (1-(3-chlorophenyl)piperazine), 3,4-CFP exhibits a mixed pharmacological profile, acting as a non-selective serotonin receptor agonist and monoamine releasing agent.

While it has emerged in forensic contexts as a novel psychoactive substance (NPS) under the street name "Kleferoin," its primary scientific value lies in structure-activity relationship (SAR) studies of the serotonergic system. This guide details the physicochemical properties, synthesis, receptor pharmacology, and handling protocols for the dihydrochloride salt form.

## Chemical Identity & Properties

The dihydrochloride salt is the preferred form for research due to its enhanced water solubility and stability compared to the free base.

## Nomenclature & Identifiers

Property	Detail
Systematic Name	1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Synonyms	3,4-CFP; 3,4-CFPP; Kleferein; 3-Chloro-4-fluoro-1-piperazinylbenzene 2HCl
CAS Number (2HCl)	91532-33-1
CAS Number (HCl)	95884-48-3
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClFN <sub>2</sub> [1][2] · 2HCl
Molecular Weight	287.59 g/mol (Dihydrochloride); 214.67 g/mol (Free Base)

## Physicochemical Specifications

Parameter	Specification
Appearance	White to off-white crystalline powder
Solubility (Water)	Soluble (>20 mg/mL); forms acidic solution
Solubility (DMSO)	Soluble (>50 mg/mL)
Melting Point	>200°C (decomposition)
Hygroscopicity	Moderate; store in desiccated environment

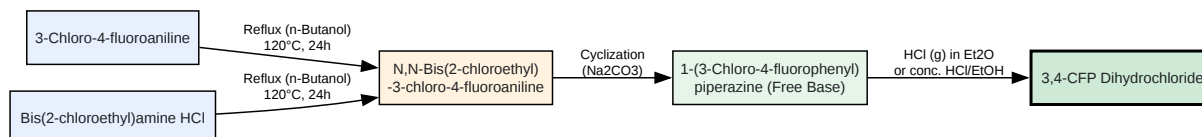
## Synthesis & Manufacturing

The synthesis of 3,4-CFP follows a standard N-alkylation cyclization route common to arylpiperazines. The most robust laboratory-scale method involves the reaction of the corresponding aniline with a bis-electrophile.

## Synthetic Route: Aniline Cyclization

Precursors: 3-Chloro-4-fluoroaniline and Bis(2-chloroethyl)amine hydrochloride.

Reaction Logic: The nucleophilic nitrogen of the aniline attacks the electrophilic carbons of the bis(2-chloroethyl)amine chain. High temperatures are required to overcome the activation energy for the second cyclization step.



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Figure 1: Synthetic pathway for **1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride**.

## Purification Protocol

- **Extraction:** The reaction mixture is basified (pH > 12) with NaOH and extracted into dichloromethane (DCM).
- **Salt Formation:** The organic layer is dried, concentrated, and redissolved in ethanol. Concentrated HCl (or HCl gas in diethyl ether) is added dropwise.
- **Recrystallization:** The crude dihydrochloride precipitate is recrystallized from hot ethanol/methanol to remove unreacted aniline and partially cyclized byproducts.

## Pharmacology & Mechanism of Action

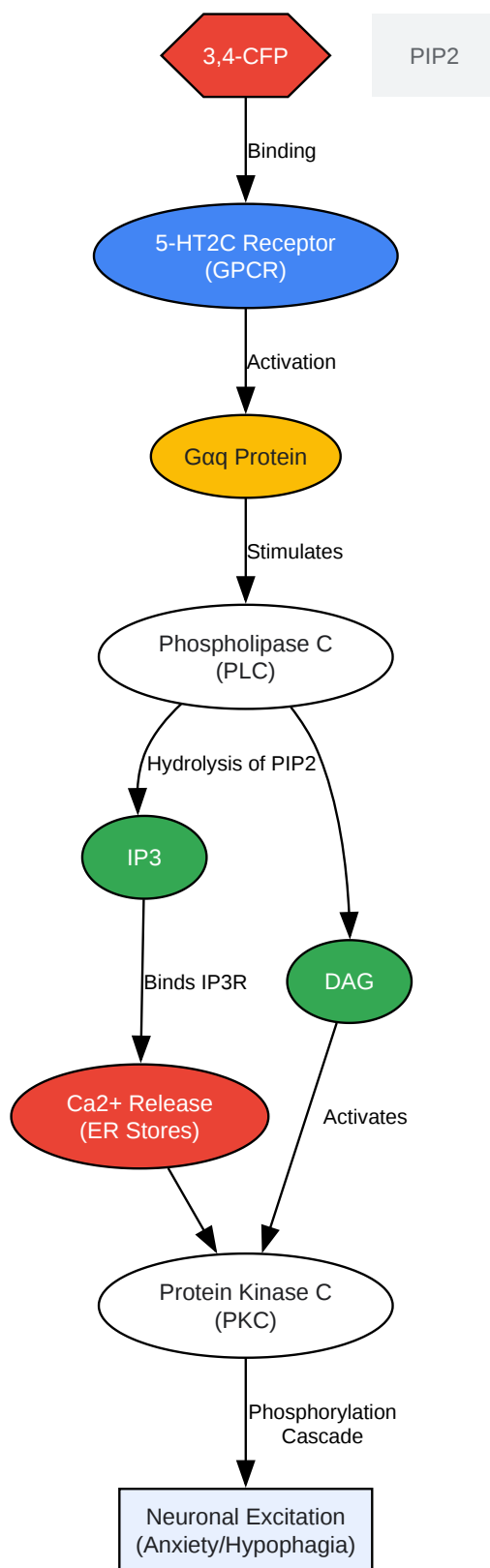
3,4-CFP acts as a non-selective serotonin receptor ligand. Its pharmacological profile mimics that of mCPP, functioning as a serotonin releaser and a direct agonist at various 5-HT receptor subtypes.

## Receptor Binding Profile

- 5-HT<sub>2C</sub> Receptor: Primary target. Acts as an agonist, likely inducing hypophagia (appetite suppression) and anxiety-like behaviors in animal models.
- 5-HT<sub>2A</sub> Receptor: Partial agonist.[3][4] Contributes to the psychoactive/hallucinogenic potential, though less potent than specific hallucinogens.
- Monoamine Transporters: Acts as a substrate for SERT (Serotonin Transporter), promoting non-exocytotic release of serotonin.

## Signaling Pathway (5-HT<sub>2C</sub>)

Activation of the 5-HT<sub>2C</sub> receptor by 3,4-CFP triggers the Gq-coupled pathway, leading to intracellular calcium mobilization.



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Figure 2: 5-HT2C signaling cascade activated by 3,4-CFP.

## Experimental Protocols

### Preparation of Stock Solutions

Solvent Choice: The dihydrochloride salt is highly water-soluble but acidic. For cellular assays, DMSO is preferred to maintain neutrality after dilution.

- Weighing: Weigh 10 mg of 3,4-CFP dihydrochloride.
- Dissolution: Add 1 mL of sterile DMSO or molecular biology grade water.
  - Note: If using water, the pH will be acidic (~pH 3-4). Neutralize with dilute NaOH only if necessary and immediately before use to prevent precipitation of the free base.
- Storage: Aliquot into light-protective vials and store at -20°C. Stable for 3 months.

### In Vitro Calcium Flux Assay (5-HT<sub>2</sub>C)

Objective: Measure agonist potency (EC<sub>50</sub>).

- Cell Line: HEK-293 cells stably expressing human 5-HT<sub>2</sub>C.
- Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
- Treatment: Add 3,4-CFP stock solution (serial dilutions: 1 nM to 10 μM).
- Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a microplate reader.
- Control: Use mCPP (10 μM) as a positive control for maximal response.

### Safety & Toxicology (SDS Summary)

Hazard Classification:

- Acute Toxicity: Harmful if swallowed (Category 3/4).
- Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).<sup>[5]</sup>

### Handling Precautions:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Handle powder in a chemical fume hood to avoid inhalation.[6][7]
- First Aid:
  - Eye Contact: Rinse cautiously with water for 15 minutes.
  - Skin Contact: Wash with soap and water.[7]
  - Ingestion:[6] Rinse mouth; do NOT induce vomiting. Seek medical attention.

## References

- National Institutes of Health (NIH). (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP). Forensic Toxicology. Retrieved from [[Link](#)]

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